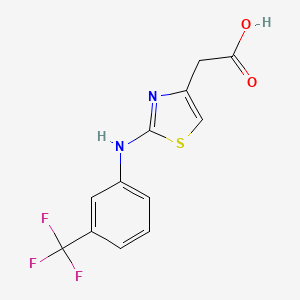

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiazole ring, a trifluoromethyl group, and an acetic acid moiety, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For instance, 2-bromoacetophenone can react with thiourea to form 2-aminothiazole.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction. This can be achieved by reacting 3-nitrobenzotrifluoride with a suitable nucleophile, followed by reduction of the nitro group to an amine.

Coupling Reactions: The final step involves coupling the 2-aminothiazole with the trifluoromethyl-substituted aniline derivative. This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole ring and adjacent functional groups are susceptible to oxidation. Common oxidizing agents and outcomes include:

The trifluoromethyl group stabilizes electron-deficient intermediates, influencing regioselectivity during oxidation .

Reduction Reactions

Reductive transformations target the thiazole ring or ester group:

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the thiazole ring, facilitating reduction .

Substitution Reactions

Nucleophilic substitution occurs at reactive sites:

The trifluoromethyl group directs electrophilic substitution to the para position of the phenyl ring .

Hydrolysis Reactions

Hydrolytic cleavage is observed under acidic/basic conditions:

Hydrolysis kinetics are influenced by the electron-withdrawing effect of the trifluoromethyl group, accelerating ester cleavage .

Condensation and Cycloaddition

The compound participates in cycloaddition and condensation reactions:

Key Structural Influences on Reactivity

-

Thiazole Ring : Enables electrophilic/nucleophilic substitutions and redox activity.

-

Trifluoromethyl Group : Enhances metabolic stability and directs substitution patterns .

-

Ester/Acetic Acid Moiety : Governs hydrolysis and reduction pathways .

This compound’s multifunctional design supports its utility in synthesizing bioactive analogs, though experimental validation of specific pathways remains an active research area.

Wissenschaftliche Forschungsanwendungen

AMPK Activation

Activator-3 has been identified as a potent activator of AMPK, which plays a significant role in metabolic regulation. Research indicates that Activator-3 enhances AMPK phosphorylation by upstream kinase LKB1, thereby protecting the AMPK complex from dephosphorylation by phosphatases such as PP2C. This mechanism positions Activator-3 as a potential therapeutic target for metabolic disorders, including obesity and type 2 diabetes .

Antiproliferative Properties

Recent studies have demonstrated the antiproliferative effects of Activator-3 on various cancer cell lines. For instance, it showed significant activity against melanoma cells, indicating its potential use in cancer therapy. The compound was found to be approximately 2.6 times more effective against melanoma cells compared to healthy fibroblast cells .

Structure-Activity Relationships

The structure-activity relationship studies have revealed that modifications in the thiazole ring and the introduction of trifluoromethyl groups significantly influence the biological activity of the compound. This insight aids in the design of new derivatives with enhanced efficacy against specific targets .

Metabolic Disorders

Given its role in activating AMPK, Activator-3 is being explored for its therapeutic potential in treating metabolic disorders such as diabetes and obesity. The ability to modulate energy metabolism makes it a candidate for further clinical development .

Cancer Treatment

The antiproliferative properties observed in vitro suggest that Activator-3 could be developed into an anticancer agent. Its selective activity against cancer cells while sparing normal cells highlights its potential utility in targeted cancer therapies .

In Vitro Studies

A study published in Nature demonstrated that Activator-3 effectively activates AMPK in vitro, leading to enhanced cellular energy metabolism . This study utilized molecular modeling alongside biochemical assays to confirm the compound's mechanism.

In Vivo Studies

In vivo studies have shown that treatment with Activator-3 led to reduced tumor volumes in mouse models of melanoma, suggesting its potential effectiveness as an anticancer agent . These findings warrant further investigation into its safety and efficacy in human subjects.

Wirkmechanismus

The mechanism of action of 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can act as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . By binding to the AMPK enzyme, it enhances its activity, leading to downstream effects on metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminothiazole: A simpler thiazole derivative with broad biological activities, including antimicrobial and anticancer properties.

3-(Trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethyl-substituted compounds with diverse applications.

Thiazole-4-acetic acid:

Uniqueness

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid is unique due to the combination of its thiazole ring, trifluoromethyl group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid, often referred to as Activator-3, is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring coupled with a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances the compound's stability and biological activity, making it a promising candidate for drug development.

Molecular Formula : C14H13F3N2O2S

Molecular Weight : 330.33 g/mol

Research indicates that this compound acts primarily as an AMP-activated protein kinase (AMPK) activator. It enhances AMPK phosphorylation through interactions with upstream kinases such as LKB1, demonstrating specificity against various kinases while minimizing side effects. This specificity is crucial for its therapeutic potential in metabolic disorders and cancer treatment .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Case Studies and Research Findings

- Antiproliferative Activity : In vitro studies have shown that Activator-3 is effective against melanoma cell lines while exhibiting negligible effects on colorectal cancer cells. This selectivity suggests its potential as a targeted therapy for specific cancer types .

- Mechanistic Studies : Molecular modeling and experimental data have demonstrated that Activator-3 shares a common activation mode with AMP for AMPK activation. It protects the AMPK complex from dephosphorylation, further enhancing its activity .

- Structure-Activity Relationship (SAR) : Studies have indicated that the thiazole ring and the trifluoromethyl group are essential for the compound's cytotoxic activity. Variations in these structural components significantly affect biological efficacy .

Comparative Analysis with Related Compounds

The following table compares this compound with other thiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Contains thiazole ring | Antimicrobial, anticancer |

| Thiazolidinedione | Thiazole core with carbonyls | Antidiabetic, anti-inflammatory |

| 2-(2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl)acetic acid | Trifluoromethyl group enhances activity | Potent AMPK activator |

Eigenschaften

IUPAC Name |

2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-2-1-3-8(4-7)16-11-17-9(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAGZWOEZCMLDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.